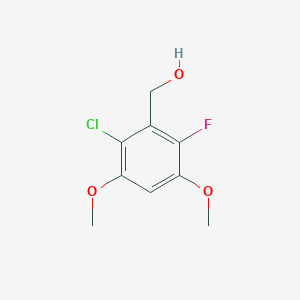
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol: is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Methoxylation: Introduction of methoxy groups at specific positions on the phenyl ring.
Reduction: Conversion of the intermediate compound to the final methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)aldehyde or (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)carboxylic acid.
Reduction: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and activity
Vergleich Mit ähnlichen Verbindungen
- (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
- (2-Chloro-6-fluorophenyl)methanol
- (2-Chloro-6-fluoro-5-methylphenylboronic acid)
Uniqueness:
- The combination of chloro, fluoro, and methoxy groups in (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol provides unique chemical properties that may not be present in similar compounds. This uniqueness can influence its reactivity, biological activity, and potential applications.
Eigenschaften
Molekularformel |
C9H10ClFO3 |
|---|---|
Molekulargewicht |
220.62 g/mol |
IUPAC-Name |
(2-chloro-6-fluoro-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10ClFO3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 |
InChI-Schlüssel |
NNWVSBKYUCFWCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1F)CO)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
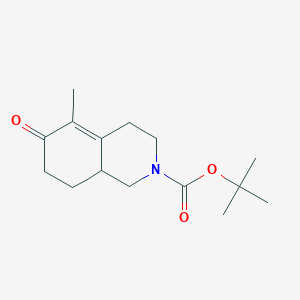
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
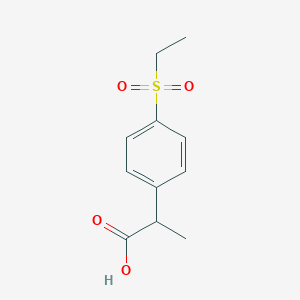
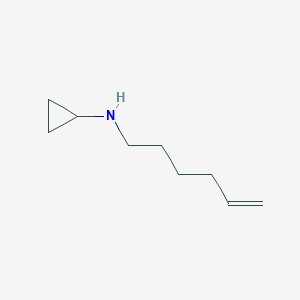
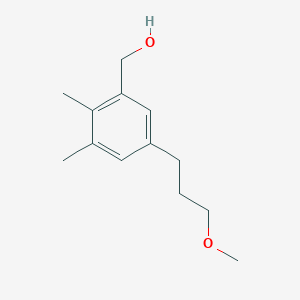

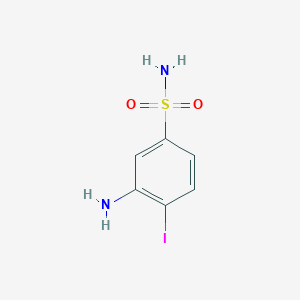


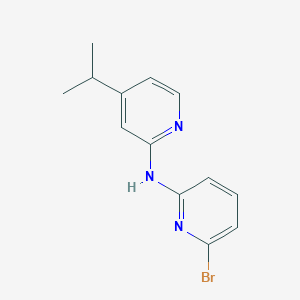
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
